![molecular formula C11H21N3O3 B1525740 tert-butyl 2-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate CAS No. 479080-30-3](/img/structure/B1525740.png)
tert-butyl 2-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 2-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate: . This compound is characterized by its molecular structure, which includes a piperidine ring, a hydroxycarbamimidoyl group, and a tert-butyl ester group.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from piperidine
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert specific functional groups within the compound.
Substitution: Substitution reactions can occur at various positions on the piperidine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, carboxylic acids, and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Piperidine derivatives with different substituents.
Scientific Research Applications
Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It may serve as a tool in biological studies, such as enzyme inhibition or receptor binding assays. Medicine: Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 2-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include enzyme inhibition, receptor activation, or modulation of signaling cascades.
Comparison with Similar Compounds
Tert-butyl 4-[(N'-hydroxycarbamimidoyl)methyl]piperidine-1-carboxylate: Similar structure but with a different position of the hydroxycarbamimidoyl group.
Tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]piperidine-1-carboxylate: Another positional isomer with potential differences in reactivity and applications.
Uniqueness: The uniqueness of tert-butyl 2-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate lies in its specific structural features, which may confer distinct chemical and biological properties compared to its isomers.
This compound , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
Tert-butyl 2-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate (CAS 479080-30-3) is a compound that has garnered interest in various biological applications, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing available data from research studies and case analyses.
- Molecular Formula : C₁₁H₁₈N₄O₃
- Molecular Weight : 238.29 g/mol
- CAS Number : 479080-30-3
The compound features a piperidine ring, which is significant for its interaction with biological targets, potentially influencing its pharmacological properties.
Efficacy Studies
A review of efficacy studies indicates that compounds with piperidine moieties often display a range of biological activities, including:
- Neurotransmission Modulation : Compounds similar to this compound have been shown to enhance neurotransmission through GABAergic pathways, which could be beneficial in treating anxiety and depression .
- Potential Anticancer Activity : Some piperidine derivatives have been explored for their anticancer properties, highlighting the need for further investigation into the specific effects of this compound in cancer models.
Case Studies
Safety and Toxicology
While specific safety data for this compound is limited due to its discontinuation in commercial production, general safety profiles for piperidine derivatives suggest moderate toxicity levels. Standard laboratory precautions should be observed when handling this compound.
Properties
IUPAC Name |
tert-butyl 2-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(15)14-7-5-4-6-8(14)9(12)13-16/h8,16H,4-7H2,1-3H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCPIKZHYXKFQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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